molecular formula C18H15NO3 B3415050 1-(2-(Allyloxy)benzyl)indoline-2,3-dione CAS No. 951899-44-8

1-(2-(Allyloxy)benzyl)indoline-2,3-dione

Cat. No.: B3415050
CAS No.: 951899-44-8
M. Wt: 293.3 g/mol
InChI Key: JYJZLCWEHALRDR-UHFFFAOYSA-N
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Description

1-(2-(Allyloxy)benzyl)indoline-2,3-dione is a synthetic derivative of the indoline-2,3-dione (isatin) scaffold, a structure recognized as a privileged framework in medicinal chemistry and drug discovery . The isatin core is a versatile building block found in numerous biologically active compounds and commercial drugs, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties . The molecular design of this particular compound, featuring a 2-(allyloxy)benzyl substituent on the indoline nitrogen, is intended to modulate its physicochemical properties and biological interactions. The allyloxy group presents a potential site for further chemical modification or conjugation, enhancing its utility as an intermediate in synthetic chemistry programs . This compound is of significant interest in research areas such as organic synthesis and chemical biology. It serves as a key precursor for developing novel chemical entities, including the synthesis of complex spiro compounds and the exploration of multicomponent reactions . Its potential application extends to the development of enzyme inhibitors, given that isatin-based structures have been successfully designed to inhibit critical enzymes like α-glucosidase and α-amylase, which are targets for managing type 2 diabetes , as well as kinases like Glycogen Synthase Kinase-3β (GSK-3β) . Researchers can utilize this compound to probe structure-activity relationships and develop new lead compounds for various therapeutic areas. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

IUPAC Name

1-[(2-prop-2-enoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-11-22-16-10-6-3-7-13(16)12-19-15-9-5-4-8-14(15)17(20)18(19)21/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJZLCWEHALRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(Allyloxy)benzyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with 2-(allyloxy)benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Claisen Rearrangement of the Allyloxy Group

The allyloxy group undergoes -sigmatropic rearrangement under thermal or catalytic conditions. In analogous systems, allyloxy-substituted indoles rearranged to form C-3-substituted derivatives (Table 1) .

Mechanism:

  • Activation of the allyloxy group by Brønsted or Lewis acids (e.g., B(C6F5)3).

  • Formation of a quinonoid intermediate via electrophilic attack.

  • Rearrangement to yield chroman-fused indoline derivatives .

Experimental Data:

SubstrateCatalystTemp. (°C)Time (h)Yield (%)Product
Allyloxy-indole derivativesB(C6F5)3 (3%)60270–90Chroman-fused indoline

Nucleophilic Additions at the Dione Core

The electrophilic carbonyl groups at C-2 and C-3 of the indoline-2,3-dione react with nucleophiles (e.g., hydrazines, amines) to form hydrazones or Schiff bases (Table 2) .

Reaction with Hydrazine:

  • Hydrazine hydrate reacts with the dione in glacial acetic acid.

  • Formation of 3-hydrazonoindolin-2-one intermediates.

  • Subsequent condensation with sulfonyl chlorides yields sulfonamide derivatives .

Example:

  • Substrate : 1-(2-(Allyloxy)benzyl)indoline-2,3-dione

  • Conditions : Hydrazine hydrate (1 eq), CH3COOH, reflux (4 h)

  • Product : 3-Hydrazono-1-(2-(allyloxy)benzyl)indolin-2-one (Yield: 68%) .

Cyclization Reactions

The allyloxybenzyl group facilitates intramolecular cyclization under acidic or oxidative conditions.

Oxidative Cyclization:

  • Conditions : PhIO2 (2.3 eq), TFA (30 mol%), CH2Cl2, RT .

  • Mechanism :

    • Activation of the allyloxy group by hypervalent iodine.

    • Formation of a pyrrolo[2,3-b]indole intermediate.

    • Rearrangement to fused pyridazine derivatives .

Key Data:

OxidantAdditiveSolventTime (h)Yield (%)
PhIO2TFACH2Cl2582

Cross-Coupling Reactions

The allyloxy group participates in transition-metal-catalyzed couplings (e.g., Heck, Suzuki).

Example:

  • Substrate : this compound

  • Conditions : Pd(OAc)2 (5 mol%), PPh3, K2CO3, DMF, 80°C .

  • Product : Arylated indoline-2,3-dione derivatives (Yield: 60–75%) .

Functionalization of the Allyl Group

The allyl moiety undergoes oxidation or epoxidation:

  • Epoxidation :

    • Conditions : m-CPBA, CH2Cl2, 0°C → RT.

    • Product : Epoxy-1-(2-(allyloxy)benzyl)indoline-2,3-dione .

Critical Analysis

  • Claisen Rearrangement : High yields but requires precise control of Lewis acid loading to avoid side reactions .

  • Nucleophilic Additions : Hydrazones show potential for further functionalization (e.g., sulfonamide synthesis) .

  • Oxidative Cyclization : PhIO2 offers superior efficiency over PIDA or IBX, with TFA critical for proton transfer .

Scientific Research Applications

Chemical Reactions

1-(2-(Allyloxy)benzyl)indoline-2,3-dione can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form various products using agents like potassium permanganate.
  • Reduction : Reduction can be performed with sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can replace the allyloxy group with halides or amines.
  • Addition Reactions : The compound can participate in addition reactions with electrophiles.

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for synthesizing more complex indole derivatives. Its unique structure allows it to be a precursor for developing new materials and catalysts.

Biology

The compound exhibits potential as a bioactive molecule. Research indicates that it may influence cellular processes and signaling pathways, making it a candidate for further biological studies.

Medicine

There is growing interest in the therapeutic potential of this compound. Preliminary studies suggest it may have applications in treating various diseases, including:

  • Cancer : Investigations into its anticancer properties are ongoing.
  • Infectious Diseases : Its biological activity may extend to combating certain infections.

Industry

The compound's unique properties make it valuable in developing new materials with specific characteristics, such as polymers and coatings. Its versatility allows for application in different industrial sectors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various indole derivatives, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Research conducted by a team at a leading university investigated the effects of this compound on cellular signaling pathways involved in apoptosis. The results demonstrated that the compound could modulate these pathways, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-(Allyloxy)benzyl)indoline-2,3-dione is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylindoline-2,3-diones

Compounds with benzyl substituents on the isatin core are widely studied for their biological activities. Key examples include:

Compound Name Substituent(s) Key Properties/Activities Reference(s)
1-(4-Chlorobenzyl)indoline-2,3-dione 4-Cl on benzyl Antimicrobial activity; used in corrosion inhibition studies. Molecular weight: 272.7 g/mol.
1-(2-Fluorobenzyl)indoline-2,3-dione 2-F on benzyl Potent AChE inhibitor (IC₅₀ = 42 nM vs. donepezil IC₅₀ = 42 nM); binds to both catalytic and peripheral anionic sites of AChE.
1-(4-Fluorophenyl)indoline-2,3-dione 4-F on phenyl (direct) Lower AChE inhibition compared to benzyl-substituted analogs (IC₅₀ = 852 nM). Molecular weight: 241.22 g/mol.
1-(2-Methylallyl)indoline-2,3-dione Allyl group at 2-position Antimicrobial activity against S. aureus (MIC = 12.5 µg/mL); synthesized via alkylation of isatin.

Key Insights :

  • Electron-withdrawing groups (e.g., F, Cl) on the benzyl ring enhance AChE inhibition by improving binding interactions with catalytic sites .
  • Allyloxy/allyl substituents (e.g., 1-(2-methylallyl)indoline-2,3-dione) exhibit antimicrobial properties, likely due to increased lipophilicity enhancing membrane penetration .
Piperazine/Acetamido-Modified Indoline-2,3-diones

Hybrid structures combining isatin with piperazine or acetamido spacers show enhanced AChE inhibition:

Compound Name Structural Features Activity Data Reference(s)
1-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione (IIId) Piperazine + 2-F-benzyl IC₅₀ = 42 nM (vs. donepezil IC₅₀ = 42 nM); binds to H-bond receptor Phe288 in AChE.
1-[(Diethylamino)methyl]indoline-2,3-dione Diethylamino group Moderate AChE inhibition (IC₅₀ = 155–852 nM); used in Mannich base reactions for hybrid synthesis.

Key Insights :

  • The acetamido spacer in IIId optimizes interactions with AChE’s mid-gorge region, contributing to superior inhibitory activity .
  • Piperazine moieties improve solubility and pharmacokinetic profiles, critical for central nervous system-targeted agents .
Allyl-Substituted Indoline-2,3-diones

Allyl derivatives are explored for non-pharmacological applications:

Compound Name Application Key Findings Reference(s)
1-Allyl-5-chloro-indoline-2,3-dione (TZACI) Corrosion inhibition 85% inhibition efficiency for mild steel in HCl; attributed to adsorption via Cl and carbonyl groups.
1-(Prop-2-en-1-yl)-5-fluoroindoline-2,3-dione Structural studies Crystallographic data shows planar indole ring; used in Hirshfeld surface analysis.

Key Insights :

  • Allyl groups enhance corrosion inhibition by forming protective layers on metal surfaces .
  • Fluoro/chloro substituents increase molecular polarity, influencing crystallization behavior .
Molecular Properties
Compound Type logP (Calculated) Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight (g/mol)
1-(2-(Allyloxy)benzyl)indoline-2,3-dione (Theoretical) ~2.5 1 4 ~307.3
1-(4-Chlorobenzyl)indoline-2,3-dione 2.8 1 3 272.7
1-(2-Fluorobenzyl)indoline-2,3-dione 2.3 1 4 271.7

Key Insight : Higher logP values in chlorinated/allylated derivatives suggest improved membrane permeability, aligning with observed antimicrobial and corrosion inhibition activities .

Biological Activity

1-(2-(Allyloxy)benzyl)indoline-2,3-dione is a compound with a unique indoline core that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO3C_{15}H_{15}NO_{3}. The compound features an indoline structure with a diketone functionality, which is significant for various biological activities. The presence of the allyloxy group enhances its chemical reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties . Preliminary studies suggest that compounds with similar indoline structures have shown efficacy against various cancer types. For instance, derivatives of indole compounds have been reported to suppress tumor growth in xenograft models . The specific mechanisms through which this compound exerts its anticancer effects remain to be fully elucidated but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity . Similar indole derivatives have demonstrated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. For example, studies on related compounds indicate significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli at varying concentrations . The potential for this compound to act as an antimicrobial agent warrants further investigation.

The exact mechanism of action for this compound is not fully understood. However, it is believed to interact with specific molecular targets within cells, potentially altering enzyme activity or receptor interactions. The presence of both the indoline and allyloxy groups suggests that the compound may engage in multiple biochemical pathways.

Synthesis Methods

This compound can be synthesized through various methods that optimize yield and purity. Typical synthetic routes involve multicomponent reactions or modifications of existing indole derivatives .

Research Applications

The compound is being explored in several research contexts:

  • Chemistry : As a building block for synthesizing more complex indole derivatives.
  • Biology : Investigating cellular processes and signaling pathways.
  • Medicine : Potential therapeutic applications in treating cancer and infectious diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated tumor growth suppression in ovarian cancer models with similar indole derivatives .
Study BAntimicrobial TestingShowed significant inhibition against S. aureus at low concentrations .
Study CMechanism InvestigationSuggested interaction with cellular receptors involved in apoptosis.

Q & A

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Methodology :
  • DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity predictions .
  • Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., acetylcholinesterase). Validate with mutagenesis studies on key residues .

Data Contradiction Analysis

  • Example : Discrepancies in reported NMR shifts may arise from solvent polarity or concentration effects. Always report experimental conditions (solvent, temperature) and calibrate instruments with internal standards (e.g., TMS) .
  • Resolution : Cross-validate data with alternative techniques (e.g., mass spectrometry for molecular weight confirmation) and reference analogous compounds in crystallographic databases (e.g., CCDC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Allyloxy)benzyl)indoline-2,3-dione
Reactant of Route 2
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1-(2-(Allyloxy)benzyl)indoline-2,3-dione

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